2-[(4-methylphenyl)amino]-N'-[(1E)-(3-phenoxyphenyl)methylene]acetohydrazide
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Overview
Description
2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of both an amino group and a phenoxy group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of acetic acid hydrazide with 4-methylphenylamine under acidic conditions to form the intermediate hydrazide.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 3-phenoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-CHLOROPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-FLUOROPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-[(4-METHYLPHENYL)AMINO]-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and biological activities. This compound exhibits distinct reactivity patterns and interactions with molecular targets compared to its analogs, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-17-10-12-19(13-11-17)23-16-22(26)25-24-15-18-6-5-9-21(14-18)27-20-7-3-2-4-8-20/h2-15,23H,16H2,1H3,(H,25,26)/b24-15+ |
InChI Key |
VBFHXBJHDFRLDK-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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